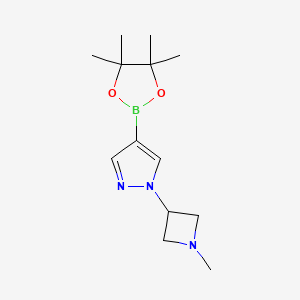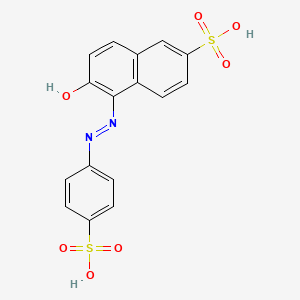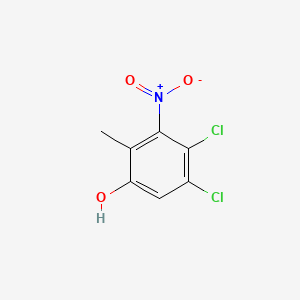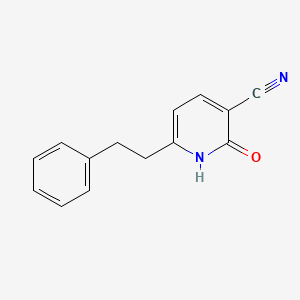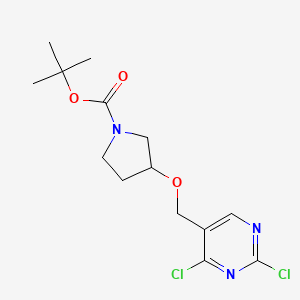![molecular formula C11H8O B13976799 8H-Indeno[5,4-b]furan CAS No. 4876-20-4](/img/structure/B13976799.png)
8H-Indeno[5,4-b]furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8H-Indeno[5,4-b]furan is a tricyclic compound that has garnered significant interest in the fields of organic chemistry and medicinal chemistry. This compound is characterized by a fused ring system that includes an indene and a furan moiety. Its unique structure imparts distinct chemical and biological properties, making it a valuable subject of study for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8H-Indeno[5,4-b]furan typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of p-bromophenol with bromoacetaldehyde diethyl acetal in the presence of potassium carbonate, followed by a Friedel-Crafts reaction to form 5-bromobenzofuran. This intermediate undergoes Heck coupling with methyl acrylate, followed by catalytic hydrogenation and hydrolysis to yield 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid. Subsequent steps include bromination, Friedel-Crafts acylation, and catalytic hydrogenolysis to produce 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one .
Industrial Production Methods: Industrial production of this compound focuses on optimizing yield and purity while minimizing reaction steps and costs. A notable method involves the ozonolysis of 6-hydroxy-7-allyl-indan-1-one in an inert organic solvent, followed by reduction with methanol to form the desired compound . This method is advantageous due to its simplicity and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: 8H-Indeno[5,4-b]furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common, especially at the furan ring, using reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in carbon tetrachloride or chlorine in chloroform.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in synthetic and medicinal chemistry .
Applications De Recherche Scientifique
8H-Indeno[5,4-b]furan has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 8H-Indeno[5,4-b]furan involves its interaction with specific molecular targets and pathways. For instance, as a melatonin receptor agonist, it binds to MT1 and MT2 receptors, modulating the sleep-wake cycle and exerting its therapeutic effects . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparaison Avec Des Composés Similaires
- 1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one
- 2,3-Dihydrobenzofuran
- 5-Bromobenzofuran
Comparison: 8H-Indeno[5,4-b]furan stands out due to its unique tricyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it more suitable for various applications in medicinal and synthetic chemistry .
Propriétés
Numéro CAS |
4876-20-4 |
|---|---|
Formule moléculaire |
C11H8O |
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
8H-cyclopenta[e][1]benzofuran |
InChI |
InChI=1S/C11H8O/c1-2-8-4-5-11-10(6-7-12-11)9(8)3-1/h1-2,4-7H,3H2 |
Clé InChI |
XHRBQPADKLGBCA-UHFFFAOYSA-N |
SMILES canonique |
C1C=CC2=C1C3=C(C=C2)OC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(Phenylmethoxy)-2-naphthalenyl]ethanone](/img/structure/B13976720.png)
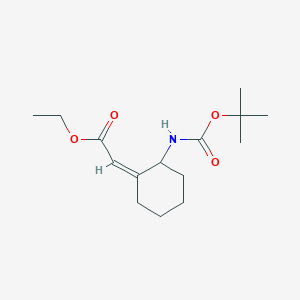
![7-Amino-3-methyl[1,8]naphthyridin-2-ol](/img/structure/B13976769.png)
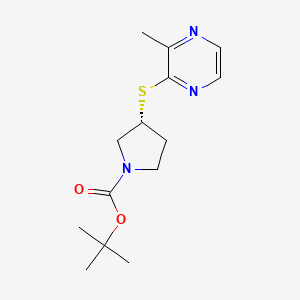
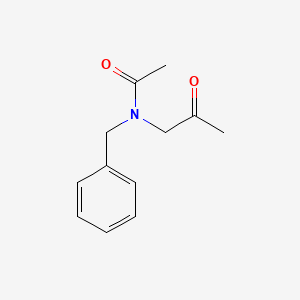
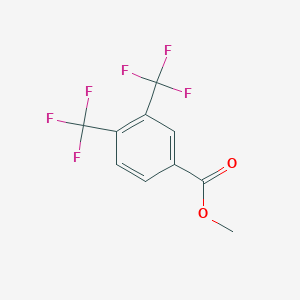
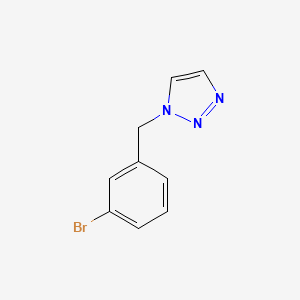
![3-Bromo-2-(4-fluoro-phenyl)-6,7-dihydro-4H-pyraZolo[5,1-c][1,4]oxaZine](/img/structure/B13976786.png)
